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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-ethylphenol

Cat. No.: B146436 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butyl-
4-ethylphenol, a sterically hindered phenolic antioxidant. The information is intended for

researchers, scientists, and professionals in drug development and related fields, offering a

detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics.

Molecular Structure and Properties
2,6-di-tert-butyl-4-ethylphenol (IUPAC name: 2,6-bis(1,1-dimethylethyl)-4-ethylphenol) is an

organic compound with the chemical formula C16H26O.[1][2] It is a derivative of phenol with

two bulky tert-butyl groups at positions 2 and 6, and an ethyl group at position 4 of the benzene

ring. These bulky substituents sterically hinder the hydroxyl group, which influences its

chemical reactivity and spectroscopic properties.

Below is a diagram illustrating the molecular structure of 2,6-di-tert-butyl-4-ethylphenol.

Caption: Molecular Structure of 2,6-di-tert-butyl-4-ethylphenol.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,6-di-tert-butyl-4-
ethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data[1][3]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.00 Singlet 2H Ar-H

5.00 Singlet 1H O-H

2.58 (avg. of 2.62,

2.53)
Quartet 2H -CH₂-CH₃

1.44 Singlet 18H -C(CH₃)₃

1.18 (avg. of 1.22,

1.13)
Triplet 3H -CH₂-CH₃

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (ppm) Assignment

151.69 C-OH

135.78 Ar-C-C(CH₃)₃

134.76 Ar-C-CH₂CH₃

124.28 Ar-CH

34.32 -C(CH₃)₃

30.41 -C(CH₃)₃

28.75 -CH₂-CH₃

15.86 -CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-di-tert-butyl-4-ethylphenol exhibits characteristic absorption bands

corresponding to its functional groups.[4]
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Wavenumber (cm⁻¹) Intensity Assignment

~3640 Sharp, Weak Free O-H stretch

~3550 - 3230 Broad Hydrogen-bonded O-H stretch

~2960 Strong C-H stretch (aliphatic)

~1600-1440 Medium-Strong C=C stretch (aromatic)

~1410 - 1310 Medium C-O stretch

~1230 - 1140 Medium C-O stretch

Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the

compound.[1][5]

m/z Relative Intensity Assignment

234 High [M]⁺ (Molecular ion)

219 High [M - CH₃]⁺

172 Medium [M - C₄H₉ - H]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,6-di-tert-butyl-4-ethylphenol in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][6]

Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 300 MHz or higher).

¹H NMR Acquisition:
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Set the spectral width to approximately 12-15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place the

solution in an appropriate IR cell.[7]

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or the pure solvent).

Record the spectrum of the sample.
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The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS,

which is a common method for this type of compound.[5]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a phenolic

compound like 2,6-di-tert-butyl-4-ethylphenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C4130421&Mask=200
https://www.benchchem.com/product/b146436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
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Data Acquisition

Data Analysis

Interpretation

2,6-di-tert-butyl-4-ethylphenol

Dissolve in Solvent (e.g., CDCl3) Prepare KBr Pellet or Solution

Mass SpectrometerNMR Spectrometer FTIR Spectrometer

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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